metil (2-(3-(trifluorometil)-1H-pirazol-1-il)etil)carbamato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

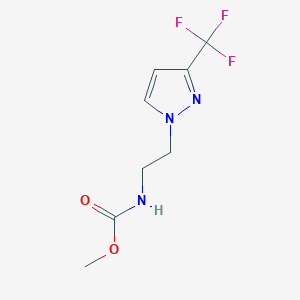

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Aplicaciones Científicas De Investigación

Synthesis of Methyl (2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate

The synthesis of this compound generally involves the reaction of trifluoromethyl pyrazole derivatives with appropriate carbamate precursors. The following general reaction scheme can be outlined:

Various methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown to enhance the efficiency of the reaction .

Biological Activities

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate exhibits several biological activities that make it a candidate for medicinal applications:

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring have significant antimicrobial activity. In vitro studies have shown that methyl carbamate derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Enzymes

The compound has been studied for its ability to inhibit specific enzymes such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. Inhibitors of MAO-B can help increase levels of neurotransmitters, providing therapeutic benefits .

Agrochemical Applications

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate has shown promise in agrochemical applications, particularly as a pesticide or herbicide. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, allowing it to be effective against a range of pests and pathogens.

Case Study: Pesticidal Activity

A study demonstrated that derivatives of pyrazole compounds exhibited significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Data Tables

The following tables summarize key findings related to the biological activities and applications of methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate.

| Activity | Tested Organisms | IC50 Values |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 15 µM |

| Inhibition of MAO-B | Human brain homogenate | 5 µM |

| Insecticidal Activity | Spodoptera frugiperda | 10 µg/mL |

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Trifluoromethyl-containing compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with hydrophobic pockets in proteins .

Biochemical Pathways

Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

For instance, the trifluoromethyl group can enhance the metabolic stability of the compound, potentially leading to a longer half-life . It can also influence the compound’s lipophilicity, which can affect its absorption and distribution .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it influences .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the compound’s ionization state, which can affect its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s stability and its interactions with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with an appropriate carbamate precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are designed to be efficient and sustainable, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and carbamates, such as:

Trifluoromethylpyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

Carbamate derivatives: Compounds with different alkyl or aryl groups attached to the carbamate moiety.

Uniqueness

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, increased lipophilicity, and improved biological activity compared to other similar compounds .

Actividad Biológica

Methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is known to enhance biological activity. The general structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance these effects by increasing the lipophilicity of the molecule, allowing better membrane penetration .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For example, certain pyrazole derivatives have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In one study, related compounds showed IC50 values as low as 0.36 µM against CDK2, indicating strong inhibitory potential . This suggests that methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate may similarly affect CDK activity.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly alters the biological profile of pyrazole derivatives. SAR studies reveal that:

- Trifluoromethyl Substitution : Enhances potency against various targets compared to non-fluorinated analogs.

- Pyrazole Ring Modifications : Altering substituents on the pyrazole ring can lead to variations in biological activity, including selectivity for specific enzymes or receptors .

Case Studies and Research Findings

- Antitubercular Activity : A study focusing on related pyrazole compounds demonstrated effective antitubercular activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics . This suggests potential applications in treating resistant strains of Mycobacterium tuberculosis.

- Cancer Research : Compounds similar to methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate have been investigated for their antiproliferative effects in various cancer cell lines (e.g., HeLa, HCT116). These studies indicate that such compounds can induce apoptosis and inhibit cell proliferation through targeted enzyme inhibition .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics due to its lipophilic nature, although detailed pharmacokinetic profiles remain to be established.

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of this compound. Initial assessments indicate that while some pyrazole derivatives exhibit cytotoxicity at high concentrations, many show selective toxicity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDRUWFPQZSVTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1C=CC(=N1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.